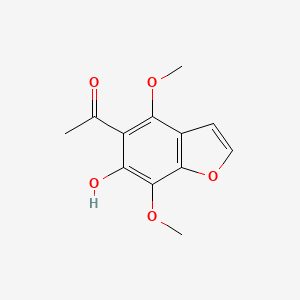

Khellinone

Description

Properties

IUPAC Name |

1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUAWNMVARSYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197512 | |

| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-51-5 | |

| Record name | Khellinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khellinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KHELLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ1360YWR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Mechanism of Action for Khellinone as a Cytochrome P450 1A1 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in xenobiotic metabolism, responsible for the bioactivation of numerous procarcinogens. Consequently, its inhibition is a key strategy in cancer chemoprevention and mitigating drug toxicity. Khellinone, a scaffold derived from the natural furanochromone khellin, is the foundation for a class of potent CYP1A1 inhibitors.[1][2] This technical guide provides researchers and drug development professionals with a comprehensive framework for characterizing the precise mechanism of action of this compound and its analogues against CYP1A1. We move beyond simple statements of inhibition to detail the requisite experimental workflows, from initial screening to advanced kinetic analysis, that are essential for defining the nature of the enzyme-inhibitor interaction. This document outlines the causality behind experimental design, provides self-validating protocols, and establishes the foundation for a rigorous, data-driven understanding of CYP1A1 inhibition.

Introduction: The Significance of CYP1A1 and its Inhibition

Cytochrome P450 1A1 (CYP1A1) is an extrahepatic monooxygenase primarily expressed in tissues such as the lungs and skin.[3] While it plays a role in the metabolism of some endogenous compounds, its primary significance in pharmacology and toxicology lies in its metabolism of foreign compounds (xenobiotics).[3] Critically, CYP1A1 metabolically activates procarcinogens, such as benzo[a]pyrene found in tobacco smoke, into their ultimate carcinogenic forms, which can form DNA adducts and initiate cancer.[1]

This bioactivation function makes CYP1A1 a high-value target for inhibition. Molecules that can selectively block the CYP1A1 active site can prevent procarcinogen activation, representing a promising avenue for chemoprevention. Khellin, a natural product, was identified as a selective CYP1A1 inhibitor with an IC₅₀ value of 4.02 μM.[4][5] Chemical modification of khellin leads to the formation of this compound, a versatile intermediate used to synthesize derivatives with dramatically enhanced potency; for example, khellinoflavanones have been developed that inhibit CYP1A1 with IC₅₀ values in the nanomolar range.[1][3]

Understanding how these molecules inhibit the enzyme is paramount for their development. Is the inhibition reversible or irreversible? Does it require metabolic activation? Answering these questions requires a systematic and mechanistically-driven experimental approach. This guide provides that approach.

Part 1: Foundational Concepts in CYP1A1 Inhibition

The CYP1A1 Active Site Architecture

The crystal structure of human CYP1A1 reveals a narrow, predominantly planar active site, well-suited for binding polycyclic aromatic hydrocarbons and other flat molecules.[6] This structural understanding is the bedrock of inhibitor design. The goal is to occupy this space and prevent substrate binding or catalysis. For khellin and its derivatives, molecular docking studies have suggested key interactions, including hydrogen bonding and π–π stacking with active site residues, which underpin their inhibitory activity.[4]

Modes of Enzyme Inhibition: A Mechanistic Overview

Inhibition can be broadly categorized as reversible or irreversible. The distinction is not merely academic; it has profound implications for a drug's duration of action and potential for drug-drug interactions (DDI).

-

Reversible Inhibition: The inhibitor binds non-covalently to the enzyme and can be displaced. This includes:

-

Competitive: The inhibitor binds to the active site, directly competing with the substrate.

-

Non-competitive: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency, regardless of substrate binding.

-

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding (Kₘ) and the maximum reaction rate (Vₘₐₓ).

-

-

Irreversible Inhibition: The inhibitor binds covalently or quasi-irreversibly to the enzyme, permanently deactivating it. A key sub-category is:

-

Time-Dependent Inhibition (TDI): The inhibitory potency increases with the duration of pre-incubation with the enzyme.[7] This often points to Mechanism-Based Inhibition (MBI) , where the enzyme itself metabolizes the inhibitor into a reactive species that subsequently forms a covalent bond with the enzyme, leading to inactivation.[8][9] Furanocoumarins, the chemical class to which this compound belongs, are well-known mechanism-based inhibitors of P450 enzymes.[8]

-

Part 2: A Step-by-Step Experimental Workflow for Mechanistic Characterization

To elucidate the inhibitory mechanism of a compound like this compound, a tiered experimental approach is required. This workflow is designed to systematically answer key questions about the nature of the inhibition.

Caption: Experimental workflow for characterizing a CYP1A1 inhibitor.

Protocol 1: Direct Reversible Inhibition Assay (IC₅₀ Determination)

This initial experiment determines the concentration of this compound required to inhibit 50% of CYP1A1 activity (the IC₅₀ value) without prolonged pre-incubation. The Ethoxyresorufin-O-Deethylase (EROD) assay is the industry standard.[10][11]

Caption: The CYP1A1-catalyzed EROD reaction.

Methodology:

-

Reagent Preparation:

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Enzyme: Recombinant human CYP1A1 supersomes.

-

Substrate: 7-Ethoxyresorufin stock solution in DMSO. Prepare a working solution in buffer. The final concentration should be at or below the Kₘ for CYP1A1 to ensure sensitivity to competitive inhibitors.[10]

-

Inhibitor: Prepare a serial dilution of this compound in the same solvent as the substrate.

-

Cofactor: An NADPH-regenerating system.

-

-

Assay Procedure (96-well plate format):

-

To each well of a black microplate, add buffer, CYP1A1 enzyme, and the this compound dilution (or solvent for control wells).

-

Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme but is too short for significant metabolic inactivation.

-

Initiate the reaction by adding the pre-warmed NADPH-regenerating system and 7-ethoxyresorufin substrate solution.

-

Immediately begin kinetic measurement of resorufin fluorescence (Excitation: ~530 nm, Emission: ~590 nm) in a plate reader at 37°C for 15-30 minutes.[10]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using non-linear regression software.

-

Protocol 2: Time-Dependent Inhibition (TDI) "IC₅₀ Shift" Assay

This experiment is crucial for identifying MBI. The causality we are testing is whether the inhibitory potency of this compound increases when it is allowed to be metabolized by the enzyme before the substrate is introduced.

Methodology:

-

Experimental Setup: The assay is run in parallel with two main conditions:

-

Condition A (No Pre-incubation): As per Protocol 1, NADPH is added simultaneously with the substrate to initiate the reaction.

-

Condition B (+ Pre-incubation): The inhibitor (this compound), enzyme, and NADPH are pre-incubated together at 37°C for a set time (e.g., 30 minutes) before adding the substrate to start the reaction.[12]

-

-

Data Analysis:

-

Calculate the IC₅₀ value for both conditions (IC₅₀-A and IC₅₀-B).

-

Interpretation: A significant decrease in the IC₅₀ value in Condition B compared to Condition A (a leftward shift in the dose-response curve) indicates time-dependent inhibition.[12] This strongly suggests that this compound is a mechanism-based inhibitor.

-

Protocol 3: Characterization of Mechanism-Based Inhibition (MBI)

If TDI is confirmed, the next step is to quantify its key parameters: KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation).

Methodology:

-

Experimental Design:

-

A matrix of experiments is performed. Vary the pre-incubation time with several fixed concentrations of this compound.

-

At each time point for each concentration, an aliquot of the enzyme-inhibitor mixture is transferred to a new plate and the residual enzyme activity is measured by adding the EROD substrate.

-

-

Data Analysis:

-

For each this compound concentration, plot the natural log of the remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

-

Plot the kobs values against the corresponding this compound concentrations.

-

Fit this data to the Michaelis-Menten equation to determine kinact (the Vₘₐₓ of the plot) and KI (the Kₘ of the plot).

-

Part 3: Data Presentation and Anticipated Mechanism for this compound

All quantitative data should be summarized for clarity.

Table 1: Summary of Kinetic Parameters for CYP1A1 Inhibition by this compound

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ (Direct) | TBD | Concentration for 50% inhibition without pre-incubation. |

| IC₅₀ (30 min pre-inc.) | TBD | Concentration for 50% inhibition with pre-incubation. |

| IC₅₀ Shift Ratio | TBD | (IC₅₀ Direct) / (IC₅₀ Pre-inc.) |

| Mode of Inhibition | TBD | e.g., Competitive, Mixed, Mechanism-Based |

| Kᵢ (for reversible) | TBD | Inhibition constant for reversible inhibition. |

| kinact (for MBI) | TBD | Maximal rate of enzyme inactivation. |

| KI (for MBI) | TBD | Inhibitor concentration at half-maximal inactivation rate. |

TBD = To Be Determined experimentally.

Anticipated Mechanism of Action for this compound

Given that this compound is a furan-containing compound, and its parent class (furanocoumarins) are known MBI of P450s, the most probable mechanism is mechanism-based inhibition .[8]

Caption: Conceptual pathway of Mechanism-Based Inhibition (MBI).

The proposed sequence is:

-

Reversible Binding: this compound binds reversibly to the CYP1A1 active site.

-

Metabolic Activation: The CYP1A1 enzyme catalyzes the oxidation of this compound, likely at the furan ring, to generate a highly reactive intermediate.

-

Covalent Modification: This reactive intermediate rapidly forms a covalent bond with a nucleophilic residue (e.g., cysteine or serine) in or near the active site, or with the heme prosthetic group itself, leading to irreversible inactivation of the enzyme.

Conclusion and Future Directions

This guide provides a rigorous, phase-appropriate framework for the complete mechanistic characterization of this compound as a CYP1A1 inhibitor. By progressing from initial IC₅₀ screening to detailed kinetic analysis of time-dependent effects, researchers can build a comprehensive and defensible model of its inhibitory action. Given the chemical nature of this compound, a strong hypothesis of mechanism-based inhibition is warranted, and the protocols described herein are essential for its confirmation and quantification. A definitive understanding of this mechanism is not only critical for academic exploration but is a fundamental requirement for the rational development of this compound-based derivatives as safe and effective chemopreventive agents or as modulators of drug metabolism.

References

- Structure of khellin (1), its CYP1A1 and CYP1B1 inhibitory activity, and interactions with the CYP1A1 active site. (n.d.). ResearchGate.

- Kumar, A., Jadav, S. S., Paliwal, S., & Kumar, V. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1.ACS Omega, 3(8), 9996–10008.

- Kumar, A., Jadav, S. S., Paliwal, S., & Kumar, V. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1.ACS Omega.

- Wen, X., Wang, J. S., Backlund, P. S., He, J., & Chen, S. (2012). Mechanism-based Inhibition of CYP1A1 and CYP3A4 by the Furanocoumarin Chalepensin.Biological & Pharmaceutical Bulletin, 35(12), 2217–2223.

- Kinetics parameters for rat and human CYP1A1 inhibition. (n.d.). ResearchGate.

- Kumar, A., Jadav, S. S., Paliwal, S., & Kumar, V. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1.ACS Omega.

- Kumar, A., Jadav, S. S., Paliwal, S., & Kumar, V. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1.Semantic Scholar.

- Pulkkinen, O., Korhonen, L. E., & Juvonen, R. O. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study.Chemical Biology & Drug Design, 95(5), 520–533.

- Pulkkinen, O., Korhonen, L. E., & Juvonen, R. O. (2020). Inhibition of Human CYP1 Enzymes by a Classical Inhibitor α-Naphthoflavone and a Novel Inhibitor N-(3, 5- Dichlorophenyl)cyclopropanecarboxamide - An in Vitro and in Silico Study.UEF eRepository.

- Dideriksen, D., Linder, C., & Christensen, M. (2001). Time-dependent transcriptional induction of CYP1A1, CYP1A2 and CYP1B1 mRNAs by H+/K+ -ATPase inhibitors and other xenobiotics.Basic & Clinical Pharmacology & Toxicology, 89(5), 238–244.

- Riley, R. J., Grime, K., & Weaver, R. (2007). Time-dependent CYP inhibition.Expert Opinion on Drug Metabolism & Toxicology, 3(1), 51–66.

- Ahmad, I. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay).Protocols.io.

- Time-dependent CYP inhibition. (n.d.). ResearchGate.

- Time dependent inhibition (TDI). (n.d.). Sygnature Discovery.

Sources

- 1. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 | Semantic Scholar [semanticscholar.org]

- 6. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Physicochemical Properties of Khellinone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Khellinone, a key derivative of the natural product Khellin. Understanding these fundamental characteristics is paramount for researchers and professionals engaged in drug discovery, formulation development, and analytical method development involving this important scaffold.

Introduction to this compound: A Biologically Relevant Benzofuran

This compound, chemically known as 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)ethanone, is a significant benzofuran derivative obtained from the hydrolysis of Khellin.[1] Khellin itself is a furanochromone extracted from the plant Ammi visnaga, which has been used in traditional medicine for its vasodilatory and antispasmodic properties. The conversion of Khellin to this compound opens avenues for further chemical modifications, making it a valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.[2][3][4] The presence of a reactive acetyl group in this compound provides a convenient handle for medicinal chemists to explore structure-activity relationships.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of successful drug development. These properties influence a compound's solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Information

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)ethanone | [5] |

| CAS Number | 484-51-5 | [5][6] |

| Molecular Formula | C₁₂H₁₂O₅ | [1][5] |

| Molecular Weight | 236.22 g/mol | [5] |

| Canonical SMILES | CC(=O)C1=C(C(=C2C(=C1OC)OC=C2)OC)O | [5] |

| InChI | InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3 | [5] |

| InChIKey | GEUAWNMVARSYHO-UHFFFAOYSA-N | [5] |

Physical State and Thermal Properties

This compound is a yellow powder at room temperature.[2] Its thermal behavior is a critical parameter for handling, storage, and formulation processes such as hot-melt extrusion.

| Property | Value | Source(s) |

| Melting Point | 90-101 °C | |

| Boiling Point | 366.3 ± 37.0 °C (Predicted) |

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption. This compound, like many phenolic compounds, exhibits variable solubility depending on the solvent's polarity and hydrogen bonding capacity.

While specific quantitative solubility data for this compound is limited in the public domain, a qualitative assessment suggests it is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[7][8][9][10][11][12][13][14] Its aqueous solubility is expected to be low, a common characteristic of benzofuran derivatives. The phenolic hydroxyl group can contribute to some aqueous solubility, which can be enhanced at higher pH values due to salt formation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Caption: Workflow for equilibrium solubility determination.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is commonly used for quantitative analysis. The benzofuran core and the acetyl group are the primary chromophores in this compound. The UV-Vis spectrum is expected to show characteristic absorption maxima in the UV region.

Expected Spectral Features: Based on the structure, this compound is expected to exhibit strong absorbance in the UV region, likely with multiple bands corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group.

Experimental Protocol for UV-Vis Analysis:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble, such as methanol or ethanol.

-

Solution Preparation: Prepare a stock solution of known concentration. Create a series of dilutions to determine the linear range of absorbance.

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a calibrated spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for its key structural features.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic/Furan C-H |

| ~2950-2850 | C-H stretch | Methoxy/Methyl C-H |

| ~1650 | C=O stretch | Acetyl carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1270, ~1080 | C-O stretch | Ether (methoxy/furan) |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a volatile solvent on a salt plate.

-

Spectral Acquisition: Record the FT-IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹) using a calibrated FT-IR spectrometer.

-

Data Analysis: Assign the observed absorption bands to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

| Proton | Expected δ (ppm) | Multiplicity |

| Phenolic -OH | ~10-12 | Singlet (broad) |

| Furan H-2/H-3 | ~7.0-7.5 | Doublets |

| Methoxy -OCH₃ | ~3.8-4.0 | Singlets |

| Acetyl -CH₃ | ~2.5 | Singlet |

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon | Expected δ (ppm) |

| Carbonyl C=O | ~195-205 |

| Aromatic/Furan Carbons | ~100-160 |

| Methoxy -OCH₃ | ~55-65 |

| Acetyl -CH₃ | ~25-30 |

Experimental Protocol for NMR Analysis:

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectral Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.[2]

-

Data Analysis: Assign all proton and carbon signals using chemical shifts, coupling constants, and correlations from 2D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak [M]⁺ at m/z 236 is expected. Key fragmentation pathways would likely involve:

-

Loss of a methyl radical (•CH₃) from a methoxy group to give an [M-15]⁺ ion.

-

Loss of an acetyl radical (•COCH₃) to give an [M-43]⁺ ion.

-

Cleavage of the ether linkages.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with GC or LC).

-

Ionization: Utilize an appropriate ionization technique (e.g., EI, ESI).

-

Mass Analysis: Acquire the mass spectrum. For further structural information, perform tandem MS (MS/MS) experiments.

-

Data Analysis: Identify the molecular ion and propose structures for the major fragment ions.[15][16][17][18][19]

Stability Profile and Degradation Pathway Analysis

Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[20][21][22][23][24][25][26][27][28]

Forced Degradation Studies (ICH Guidelines)

This compound should be subjected to stress conditions as per ICH guidelines Q1A(R2) to evaluate its intrinsic stability.[21]

-

Acidic Hydrolysis: Treatment with dilute HCl at elevated temperature. The phenolic hydroxyl and ether linkages could be susceptible.

-

Basic Hydrolysis: Treatment with dilute NaOH at elevated temperature. The phenolic hydroxyl will be deprotonated, potentially influencing the stability of the molecule.

-

Oxidative Degradation: Treatment with hydrogen peroxide. The electron-rich aromatic ring and phenolic group are potential sites for oxidation.

-

Photolytic Degradation: Exposure to UV and visible light. The conjugated system may be susceptible to photochemical reactions.

-

Thermal Degradation: Exposure to high temperature in both solid and solution states.

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API and simultaneously detect its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Experimental Protocol for Stability-Indicating HPLC Method Development:

-

Column and Mobile Phase Selection: Screen different C18 columns and mobile phase compositions (e.g., acetonitrile/methanol and buffered aqueous phase) to achieve optimal separation of this compound from its degradation products.

-

Method Optimization: Optimize parameters such as gradient profile, flow rate, and column temperature.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to confirm that all degradation products are well-resolved from the parent peak and from each other.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Synthesis and Purification

This compound is typically synthesized from Khellin via alkaline hydrolysis.[2][3]

Synthesis Protocol:

-

Reaction: Reflux a solution of Khellin in ethanolic potassium hydroxide.[2]

-

Work-up: After the reaction is complete, evaporate the solvent and partition the residue between dichloromethane and water.[2]

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.[2]

Caption: Synthetic route to this compound from Khellin.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A comprehensive understanding and experimental determination of these properties are fundamental for any research and development activities involving this versatile benzofuran derivative. The provided protocols offer a starting point for the systematic characterization of this compound, enabling its effective utilization in drug discovery and development programs.

References

- Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. (2018). ACS Omega. [Link]

- Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[ a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. (2018). PubMed. [Link]

- Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[ a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. (2018). PubMed. [Link]

- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

- Forced Degradation Studies. (2016). MedCrave online. [Link]

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

- Molecular formula of this compound and visnaginone. (n.d.).

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

- Forced Degradation – A Review. (2022). SciSpace. [Link]

- 13 C NMR Chemical shifts of compounds 1-12. (n.d.).

- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. [Link]

- stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. [Link]

- 13 C NMR Chemical Shifts. (n.d.).

- 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- NMR Coupling Constants. (n.d.).

- a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-River Falls. [Link]

- This compound. (n.d.). CAS Common Chemistry. [Link]

- (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020).

- A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and. (n.d.). Semantic Scholar. [Link]

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

- Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

- Development of selective stability indicating HPLC-DAD method for determination of Milrinone and its degraded products. (2018). Impressions@MAHE. [Link]

- mass spectra - fragmentation p

- RP-HPLC stability indicating method development for the estimation of drug marketed formul

- Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. [Link]

- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. [Link]

- DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULF

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- This compound. (n.d.). PubChem. [Link]

- Dimethyl Sulfoxide (DMSO). (n.d.). gChem Global. [Link]

- Alcohol dose dumping: The influence of ethanol on hot-melt extruded pellets comprising solid lipids. (2015). PubMed. [Link]

- Dimethyl Sulfoxide. (n.d.). PubChem. [Link]

- METHANOL TECHNICAL DATA SHEET. (n.d.). Methanol Institute. [Link]

- (S)-1-(Benzofuran-2-yl)ethanol. (n.d.). PubChem. [Link]

- Solubility Properties of Methanol in Inorganic Solvents. (2025). NU Research Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[ a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | 484-51-5 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. gchemglobal.com [gchemglobal.com]

- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. methanol.org [methanol.org]

- 14. research.nu.edu.kz [research.nu.edu.kz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. whitman.edu [whitman.edu]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. biopharmaspec.com [biopharmaspec.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. scispace.com [scispace.com]

- 24. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. impressions.manipal.edu [impressions.manipal.edu]

- 27. sciencescholar.us [sciencescholar.us]

- 28. ptfarm.pl [ptfarm.pl]

Khellinone: A Technical Guide to its Discovery, Natural Provenance, and Analysis

Foreword: This document provides a comprehensive technical overview of khellinone, a benzofuranone of significant interest in medicinal chemistry. Our exploration begins with the historical context of its discovery, intrinsically linked to the structural elucidation of its natural precursor, khellin. We will then delve into its natural sources, detailing the botanical origins and biosynthetic pathways. The guide culminates in validated, field-proven methodologies for the extraction, synthesis, and quantification of these molecules, designed for reproducibility and accuracy in a research and development setting. Every protocol and claim is substantiated by rigorous scientific evidence, ensuring this guide serves as an authoritative resource for researchers, scientists, and drug development professionals.

Part 1: The Genesis of this compound - A Tale of Structural Elucidation

The discovery of this compound is not a singular event but rather a direct consequence of the intensive chemical investigations into its parent compound, khellin, during the early 20th century. Khellin, a potent coronary vasodilator, was isolated from the seeds of Ammi visnaga (L.) Lam., a plant used in Egyptian folk medicine for centuries to treat ailments like renal colic and angina pectoris.[1][2]

The intricate structure of khellin presented a significant challenge to chemists of the era. A crucial strategy in elucidating the structure of complex natural products involves controlled degradation—breaking the molecule into smaller, more easily identifiable fragments. It was within this context that this compound was first revealed.

Pioneering chemists, through the alkaline hydrolysis of khellin, observed the opening of the γ-pyrone ring.[3] This reaction yielded a simpler, stable benzofuran derivative, which was named this compound. The characterization of this compound was a pivotal step, providing a fundamental piece of the puzzle that ultimately led to the complete structural confirmation of khellin. This relationship underscores a fundamental principle in natural product chemistry: understanding degradation pathways is as crucial as understanding synthetic ones.

The logical flow from the complex natural product to its core scaffold is a classic approach in chemical discovery. The decision to use alkaline hydrolysis was based on the known reactivity of chromone systems, and the resulting stability of the this compound fragment provided a self-validating piece of evidence for the underlying benzofuran core of the parent molecule.

Part 2: Natural Sources and Biosynthesis

This compound itself is not typically found in significant quantities in nature; it is primarily a semi-synthetic or degradation product. Its direct precursor, khellin, however, is abundant in one primary botanical source.

Botanical Source: Ammi visnaga (L.) Lam.

Ammi visnaga, commonly known as Khella or Bishop's Weed, is a plant in the Apiaceae family, native to the Mediterranean region.[1] It is the principal industrial source for the extraction of khellin and its structural analog, visnagin. The concentrations of these furanochromones can vary significantly based on the plant organ, geographical origin, and growing conditions.[4][5]

Data Presentation: Khellin and Visnagin Content in Ammi visnaga

The following table summarizes representative quantitative data from studies analyzing the furanochromone content in various parts of the Ammi visnaga plant. This data is critical for optimizing harvesting and extraction strategies.

| Plant Organ | Khellin Content (mg/g dry weight) | Visnagin Content (mg/g dry weight) | Reference |

| Seeds/Fruits | 10.6 - 30.4 | 3.26 - 17.2 | [4][6][7] |

| Flowers | High | High | [4] |

| Leaves | Moderate | Moderate | [4] |

| Stems | Low | Low | [4] |

| Roots | Trace/None | Trace/None | [4] |

Note: Yields are highly variable. The provided ranges are illustrative based on published findings.

The Biosynthetic Pathway of Khellin

The biosynthesis of furanochromones like khellin in Ammi visnaga is a complex enzymatic process. Isotopic labeling studies have demonstrated that the pathway originates from the acetate pathway. A proposed sequence involves the formation of a chromone core, which is then elaborated with a furan ring.

The causality of this pathway is rooted in fundamental plant biochemistry. The acetate pathway provides the polyketide precursor necessary for the formation of the aromatic system. Subsequent enzymatic steps, including hydroxylation, prenylation, and cyclization, are precisely controlled to build the final furanochromone structure. Understanding this pathway is not only of academic interest but also opens avenues for metabolic engineering to enhance the production of these valuable compounds.

Part 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the extraction of the precursor khellin, its conversion to this compound, and the analytical quantification of these compounds. These protocols are designed as self-validating systems, with built-in checks and expected outcomes.

Workflow Overview: From Plant Material to Quantified Analyte

Protocol: Extraction of Khellin from Ammi visnaga Fruits

This protocol describes a robust method for isolating khellin, which can then be used for synthesis or as an analytical standard.

-

1.0 Material Preparation:

-

1.1 Procure dried fruits of Ammi visnaga. Authenticate the botanical identity.

-

1.2 Grind the fruits into a coarse powder (approx. 20-40 mesh) to increase the surface area for efficient extraction. The choice of grind size is a balance between extraction efficiency and preventing the formation of fine particles that can complicate filtration.

-

-

2.0 Solvent Extraction:

-

2.1 Weigh 100 g of the powdered plant material and place it into a Soxhlet extractor.

-

2.2 Add 500 mL of methanol to the boiling flask.

-

2.3 Perform continuous extraction for 6-8 hours. Methanol is chosen for its ability to efficiently solubilize furanochromones. The Soxhlet apparatus ensures repeated extraction with fresh solvent, maximizing yield.

-

-

3.0 Concentration and Isolation:

-

3.1 After extraction, allow the methanolic extract to cool to room temperature.

-

3.2 Concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C until a thick, viscous residue is obtained. This gentle heating prevents thermal degradation of the target compounds.

-

3.3 The resulting crude extract can be further purified by recrystallization from methanol or by column chromatography to yield pure khellin.

-

Protocol: Synthesis of this compound from Khellin

This procedure details the classic alkaline hydrolysis to convert khellin to this compound.[3]

-

1.0 Reaction Setup:

-

1.1 In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of purified khellin in 100 mL of ethanol.

-

1.2 Add 20 mL of 1 M potassium hydroxide (KOH) solution in ethanol. The ethanolic KOH is crucial for maintaining a homogeneous reaction mixture.

-

-

2.0 Reflux:

-

2.1 Heat the mixture to reflux (approximately 90°C) with constant stirring.

-

2.2 Maintain the reflux for 12-14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the khellin spot and the appearance of the this compound spot. This in-process control is a key aspect of a self-validating protocol.

-

-

3.0 Work-up and Purification:

-

3.1 After the reaction is complete, cool the mixture to room temperature.

-

3.2 Remove the ethanol under reduced pressure using a rotary evaporator.

-

3.3 Partition the resulting residue between 100 mL of dichloromethane (DCM) and 100 mL of deionized water. This compound will preferentially move into the organic DCM layer.

-

3.4 Separate the organic layer and wash it with brine (saturated NaCl solution) to remove residual water and base.

-

3.5 Dry the DCM layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

-

3.6 Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 5-10% ethyl acetate) to obtain pure this compound as a yellow powder.[3]

-

Protocol: Quantification of Khellin by RP-HPLC

This validated High-Performance Liquid Chromatography (HPLC) method is suitable for the routine quality control of Ammi visnaga extracts.

-

1.0 Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8] The C18 stationary phase provides the necessary hydrophobicity to retain and separate the moderately polar furanochromones.

-

Mobile Phase: Isocratic mixture of Methanol and Water (75:25, v/v).[6] Some methods may use Acetonitrile:Water. The mobile phase composition is a critical parameter that must be precisely controlled for reproducible retention times.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 247 nm.[6] This wavelength corresponds to a high absorbance region for khellin, ensuring good sensitivity.

-

Injection Volume: 20 µL.

-

-

2.0 Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 10 mg of pure khellin reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of working standards (e.g., 10, 20, 40, 60, 80 µg/mL) by serial dilution of the stock solution with the mobile phase.[6]

-

Sample Solution: Accurately weigh an amount of dried extract expected to contain khellin within the calibration range and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.

-

-

3.0 Analysis and Calculation:

-

3.1 Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The linearity of this curve (R² > 0.995) validates the method over the tested range.

-

3.2 Inject the sample solution in triplicate.

-

3.3 Calculate the concentration of khellin in the sample using the regression equation from the calibration curve.

-

3.4 Express the final content as a percentage by weight (% w/w) relative to the initial mass of the extract.

-

References

- Baxter, R.A., et al. (1949). Furochromones. Part I. The synthesis of khellin. Journal of the Chemical Society, S30-S33.

- Kotha, S., et al. (2019). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. ACS Omega, 4(5), 8964–8976.

- Kumar, D., et al. (2014). Development of new isolation technique and validated HPLC method development for khellin- A major constituent of Ammi visnaga Lam. fruits. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850.

- Harrison, P.G., Bailey, B.K., & Steck, W. (1971). Biosynthesis of Furanochromones. Canadian Journal of Biochemistry, 49(8), 964–970.

- Kamal, A., et al. (2015). Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed. Journal of Pharmacy & Bioallied Sciences, 7(4), 308–313.

- Hassan, M., et al. (2015). HPLC Simultaneous Determination of Khellin and Visnagin in Ammi visnaga L. Fruits. International Journal of Pharmacognosy and Phytochemical Research, 7(5), 963-968.

- Van Allan, J.A., & Stenberg, J.F. (1979). A Convenient Synthesis of Certain Benzo and Dibenzoxanthones and Chromones. Journal of Heterocyclic Chemistry, 16(7), 1473-1474.

- Abu-Mustafa, E.A., et al. (1975). Khellin. ScienceDirect.

- Abdel-Kader, M.S., et al. (2009). An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells. Phytomedicine, 16(2-3), 274-281.

- Schönberg, A., & Sina, A. (1948). The constitution of khellin. Nature, 161, 481.

- Geissman, T.A., & Hinreiner, E. (1952). The Chemistry of Khellin and Related Compounds. Botanical Review, 18, 77-164.

- Clarke, J.R., & Robertson, A. (1949). Furo-chromones. Part II. The synthesis of khellin. Journal of the Chemical Society, 302-308.

- Adımcılar, V., Beyazit, N., & Erim, F.B. (2023). Khellin and visnagin in different organs of Ammi visnaga and Ammi majus. Natural Product Research, 37(1), 123-127.

- Khalil, N., & Bishr, M. (2020). Ammi Visnaga L., a Potential Medicinal Plant: A Review. Molecules, 25(14), 3203.

- Späth, E., & Gruber, W. (1938). Die Konstitution des Khellins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 71(1), 106-113.

- Wikipedia contributors. (2023). Khellin. Wikipedia, The Free Encyclopedia.

- Horning, E.C., & Reisner, D.B. (1950). The Synthesis of Khellin. Journal of the American Chemical Society, 72(4), 1514–1517.

- Bhagavathula, A.S., et al. (2015). Ammi visnaga in treatment of urolithiasis and hypertriglyceridemia. Pharmacognosy Research, 7(4), 397-400.

Sources

- 1. Khellin | C14H12O5 | CID 3828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enhancing Biopharmaceutical Attributes of Khellin by Amorphous Binary Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their anti-inflammatory and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Khellinone from Khellin: Mechanism, Protocol, and Applications

Abstract

Khellin, a furanochromone extracted from the plant Ammi visnaga, serves as a crucial starting material in medicinal chemistry.[1][2] Its conversion to Khellinone is a pivotal synthetic step, unlocking a versatile intermediate for the development of novel therapeutic agents. The acetyl group in this compound provides a convenient handle for a variety of chemical modifications, enabling the synthesis of derivatives with potential applications in cancer chemoprevention and other pharmacological areas.[1][3] This guide provides a comprehensive technical overview of the synthesis of this compound from Khellin, focusing on the prevalent alkaline hydrolysis method. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the significance of this compound as a precursor in drug discovery programs.

Introduction: The Strategic Importance of this compound

Khellin itself is a pharmacologically active molecule, traditionally used as a vasodilator and antispasmodic.[1][4] However, its structural modification is often necessary to enhance its therapeutic properties and explore new biological activities.[3] The conversion of Khellin to this compound is a key transformation that facilitates this exploration. The reaction involves the cleavage of the γ-pyrone ring in the Khellin structure, yielding the core benzofuran scaffold of this compound, 1-(6-hydroxy-4,7-dimethoxy-5-benzofuranyl)ethanone.[1][5]

This transformation is strategically important for several reasons:

-

Activation for Further Synthesis: The resulting this compound molecule possesses a reactive acetyl group and a phenolic hydroxyl group, which are ideal sites for subsequent chemical reactions.[1][3]

-

Scaffold for Drug Discovery: this compound serves as a foundational scaffold for creating libraries of new compounds. For instance, it is a direct precursor for synthesizing furanochalcones and furanoflavanones through condensation reactions with various aldehydes.[1][3]

-

Modulation of Biological Activity: Derivatives synthesized from this compound have shown promise as potent and selective inhibitors of enzymes like cytochrome P450 1A1 (CYP1A1), which is involved in the metabolic activation of procarcinogens.[1][3]

Reaction Mechanism: Alkaline Hydrolysis of the Pyrone Ring

The most common and efficient method for synthesizing this compound is through the alkaline hydrolysis of Khellin.[1][3] This reaction proceeds via a nucleophilic attack on the pyrone ring, leading to its opening.

The mechanism can be summarized as follows:

-

Nucleophilic Attack: The hydroxide ion (OH⁻) from the alkaline medium (e.g., potassium hydroxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon (C4) of the pyrone ring in Khellin.

-

Ring Opening: This attack leads to the cleavage of the ester bond within the pyrone ring, forming a transient enolate intermediate.

-

Rearrangement and Protonation: The intermediate undergoes an intramolecular rearrangement. Subsequent acidification during the workup phase protonates the resulting phenoxide to yield the stable this compound product.

Theoretical studies support that in a basic medium, this reaction pathway favorably leads to the formation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from Khellin based on established laboratory procedures.[1] This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Material/Reagent | Formula | Molar Mass | Purity | Notes |

| Khellin | C₁₄H₁₂O₅ | 260.24 g/mol | >98% | Starting material |

| Potassium Hydroxide (KOH) | KOH | 56.11 g/mol | ACS Grade | Used to prepare 1 M solution |

| Ethanol (EtOH) | C₂H₅OH | 46.07 g/mol | Anhydrous | Reaction solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | ACS Grade | Extraction solvent |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 g/mol | Anhydrous | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade | Eluent for chromatography |

| Hexane | C₆H₁₄ | 86.18 g/mol | ACS Grade | Eluent for chromatography |

| Silica Gel | SiO₂ | 60.08 g/mol | 60-120 mesh | Stationary phase for chromatography |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Khellin (900 mg, 3.46 mmol).

-

Add a 1 M solution of potassium hydroxide (KOH) in ethanol. The volume should be sufficient to fully dissolve the Khellin upon heating (approx. 30-40 mL).

-

-

Reflux:

-

Place the flask in a heating mantle or oil bath.

-

Heat the mixture to reflux at a temperature of 90 °C.

-

Maintain the reflux for a period of 12 to 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Khellin spot.

-

-

Workup and Extraction:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Evaporate the ethanol solvent under reduced pressure using a rotary evaporator.

-

To the obtained residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with a saturated brine solution (50 mL) to remove any residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and evaporate the solvent in vacuo to yield the crude this compound product.

-

-

Purification:

-

The crude product is purified using silica gel column chromatography.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 10% ethyl acetate) to isolate the pure this compound.[1]

-

Collect the fractions containing the product (monitored by TLC) and evaporate the solvent to obtain this compound as a yellow powder.[1]

-

Applications in Drug Development

The synthesis of this compound is not an end in itself but a gateway to a vast chemical space of potential drug candidates. Its utility as a synthetic intermediate is well-established.[1][3][6]

-

Synthesis of Furanochalcones: this compound undergoes a Claisen-Schmidt condensation with various substituted aromatic or heteroaromatic aldehydes in the presence of a base like KOH.[1][3] This reaction yields a series of Khellin-derived chalcones (khellinochalcones), which have been investigated for their potent inhibitory activity against CYP1A1 enzymes.[3]

-

Synthesis of Furanoflavanones: By modifying the reaction conditions—specifically, by using a milder base like piperidine and refluxing in ethanol—this compound can be reacted with aryl aldehydes to yield furanoflavanones.[1][3] Mechanistically, these flavanones are formed via the intramolecular cyclization of the initially formed chalcone intermediate.[3] Certain khellinoflavanones have demonstrated highly potent and selective inhibition of CYP1A1, marking them as promising candidates for further development as cancer chemopreventive agents.[1][3]

Conclusion

The conversion of Khellin to this compound via alkaline hydrolysis is a robust and fundamental reaction in medicinal chemistry. It provides researchers and drug development professionals with a reliable method to access a versatile benzofuran intermediate. The straightforward nature of the synthesis, coupled with the high value of this compound as a scaffold for generating diverse molecular libraries, underscores its continued importance. The protocols and mechanisms detailed in this guide offer a solid foundation for scientists aiming to leverage this powerful synthetic platform in the pursuit of novel therapeutics.

References

- Kondapi, A. K., et al. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. ACS Omega, 3(8), 9146–9157. [Link]

- Kondapi, A. K., et al. (2018).

- Schonberg, A., & Sina, A. (1950).

- Hassanzadeh, F., et al. (2008). Theoretical Study of Hydrolysis Mechanism of Khellin. Journal of the Iranian Chemical Society, 5(3), 506-513. [Link]

- Handa, S., et al. (1987). A Short, Efficient Synthesis of this compound. The Journal of Organic Chemistry. [Link]

- Fodor, G., & Soti, F. (1950). THE SYNTHESIS OF KHELLIN DERIVATIVES. Journal of the American Chemical Society. [Link]

- Organic Syntheses Procedure. (n.d.). Cyclohexyltrimethoxysilane. Organic Syntheses. [Link]

- Organic Syntheses Procedure. (n.d.). Dimethyl 2-((4-methylphenyl)sulfonamido)

- CAS Common Chemistry. (n.d.). This compound. CAS. [Link]

- ResearchGate. (n.d.). Scheme 1. Reaction of khellin (1) with malononitril gave compound (2)... [Link]

- ResearchGate. (2025). Experiments with Khellin. II. The Synthesis of 5,6-Dimethoxy-2-Methylfuro(2′,3′,7,8)chromone and Its Identity with Isokhellin*. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Organic Syntheses Procedure. (n.d.). Borane-ammonia. Organic Syntheses. [Link]

- Organic Syntheses Procedure. (n.d.). 4-Bromo-N,N-dimethylaniline. Organic Syntheses. [Link]

- Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylpent-4-enamide. Organic Syntheses. [Link]

- Gavan, A., et al. (2021). In Silico Studies of Khellin and Related Furochromenes by Modified POM Analysis. Molecules, 26(11), 3169. [Link]

- ResearchGate. (n.d.). Molecular formula of this compound and visnaginone. [Link]

- Wikipedia. (n.d.). Khellin. [Link]

Sources

- 1. Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khellin - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. dokumen.pub [dokumen.pub]

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of Khellinone

Introduction

Khellinone, a naturally occurring benzofuran derivative, is the pharmacologically active pyrone-ring-opened metabolite of khellin.[1] Khellin itself is a furanochromone extracted from the medicinal plant Ammi visnaga, which has a rich history in traditional medicine for treating respiratory and cardiovascular ailments.[1][2] While khellin has been investigated for various therapeutic properties, including as a coronary vasodilator and in the photochemotherapy of skin disorders, this compound and its synthetic derivatives have emerged as a distinct class of compounds with significant and, in some cases, more potent biological activities.[1][3] This guide provides a comprehensive technical overview of this compound's biological activities, focusing on its mechanisms of action as a modulator of ion channels and its anti-inflammatory properties. We will delve into its therapeutic potential in autoimmune diseases, dermatological conditions, and beyond, supported by detailed experimental protocols and quantitative data to provide researchers and drug development professionals with a thorough understanding of this promising molecule.

Core Biological Activities and Mechanisms of Action

This compound's pharmacological profile is diverse, with two primary areas of activity standing out: modulation of ion channels, leading to smooth muscle relaxation, and potent anti-inflammatory effects.

Ion Channel Modulation: A Potent Vasodilator and Spasmolytic Agent

A key pharmacological action of khellin and its derivatives is the relaxation of smooth muscle, which is primarily attributed to their ability to function as calcium channel blockers.[2][4] This action is crucial for its vasodilatory effects, which can be beneficial in treating conditions like hypertension and angina.[5][6]

Mechanism of Action: Calcium Channel Blockade

The contraction of smooth muscle is a process critically dependent on the influx of extracellular calcium (Ca²⁺) through voltage-gated calcium channels.[6][7] Khellin and, by extension, this compound, exert their relaxant effects by inhibiting this calcium influx.[4] Studies on rat aorta smooth muscle have shown that khellin relaxes contractile tensions induced by both potassium (K⁺) and noradrenaline, suggesting a non-specific inhibition of calcium flux through different types of calcium channels.[4] Furthermore, khellin has been observed to interfere with the loading and release of calcium from intracellular stores.[4] This dual action on both calcium influx and intracellular calcium mobilization contributes significantly to its vasorelaxant properties.[4]

Workflow for Assessing Vasodilatory Activity

Below is a diagram illustrating a typical experimental workflow for evaluating the vasodilatory effects of a compound like this compound using an ex vivo aortic ring assay.

Caption: this compound's Anti-inflammatory Signaling Pathway.

Therapeutic Potential and Clinical Applications

The diverse biological activities of this compound and its parent compound, khellin, have paved the way for their exploration in various therapeutic areas.

Dermatology: Vitiligo and Psoriasis

Khellin, in combination with ultraviolet A (UVA) irradiation (a therapy known as KUVA), has been used in the photochemotherapeutic treatment of vitiligo and psoriasis. [3][8]The primary advantage of khellin over traditional psoralens is its significantly lower phototoxicity, reducing the risk of painful erythema and making it safer for home use. [8][9]Khellin is also considered less mutagenic and carcinogenic than psoralens. [9][10] In the context of vitiligo, khellin acts as a photosensitizer that, upon UVA activation, can stimulate melanocyte proliferation and melanogenesis. [11][12]It can be administered orally, though this route carries a risk of liver toxicity in some patients. [8]Topical formulations of khellin (3-5%) are often preferred to minimize systemic side effects. [8]More recently, the combination of topical khellin with a 308-nm excimer lamp has shown promising results in treating refractory vitiligo, with a significant percentage of patients achieving good to excellent repigmentation. [11][13]

Autoimmune Diseases

Given the potent Kv1.3 blocking activity of this compound derivatives, they represent attractive lead compounds for the development of novel immunosuppressants for T-cell-mediated autoimmune diseases like multiple sclerosis and rheumatoid arthritis. [14]Their relatively low molecular weight and high affinity for the Kv1.3 channel make them promising candidates for further optimization. [14]

Cardiovascular Disease

The vasodilatory properties of this compound, mediated by calcium channel blockade, suggest its potential utility in managing hypertension and angina pectoris. [2][5]The ability to relax vascular smooth muscle and improve blood flow is a cornerstone of many cardiovascular therapies. [6][15]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of khellin and its derivatives from various studies.

| Compound/Derivative | Target/Assay | Activity | Source |

| Khellin | CYP1A1 Enzyme | IC₅₀: 4.02 µM | [1][16][17] |

| Khellinoflavanone (4l) | CYP1A1 Enzyme | IC₅₀: 140 nM | [1][16][17] |

| Khellinoflavanone (4l) | CYP1B1 Enzyme | IC₅₀: 23.8 µM | [1][17] |

| This compound Chalcone Derivatives | Kv1.3 Channel | K_d: 300-800 nM | [14] |

| Khellin | EGFR | IC₅₀: 0.15 µM | [18] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Khellin

This protocol describes the alkaline hydrolysis of khellin to yield this compound. This is a foundational step for the synthesis of various this compound derivatives. [1][16] Materials:

-

Khellin

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve khellin in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the khellin solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl) to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Causality and Self-Validation: The opening of the pyrone ring in khellin is facilitated by the nucleophilic attack of the hydroxide ion from KOH. The reaction is self-validating through TLC analysis, which will show the disappearance of the khellin spot and the appearance of a new, more polar spot corresponding to this compound. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Derivative Synthesis

This protocol outlines the synthesis of this compound-based chalcones, which have shown significant Kv1.3 blocking activity. [14] Materials:

-

This compound

-

Aryl aldehyde of choice

-

Potassium hydroxide (KOH) or piperidine

-

Ethanol

Procedure:

-

Dissolve this compound and the desired aryl aldehyde in ethanol.

-

Add a catalytic amount of a base, such as potassium hydroxide or piperidine, to the solution. [1]3. Stir the reaction mixture at room temperature or under reflux, depending on the specific reactants. [1]Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into cold water and acidify to precipitate the chalcone derivative.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Causality and Self-Validation: This reaction is a base-catalyzed condensation between the acetyl group of this compound and the aldehyde group of the aryl aldehyde. The formation of the α,β-unsaturated ketone system of the chalcone can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum and a shift in the carbonyl absorption band in the IR spectrum. Purity is assessed by TLC and melting point determination.

Pharmacokinetics and Future Directions

While extensive pharmacokinetic data for this compound itself is limited, the study of related natural compounds highlights the importance of this aspect. [19]Poor water solubility and low bioavailability can be significant hurdles in the clinical application of many natural products. [19]Future research should focus on the detailed pharmacokinetic profiling of this compound and its promising derivatives, including absorption, distribution, metabolism, and excretion (ADME) studies. [20][21][22] The development of novel drug delivery systems, such as nanovesicles, has shown promise in improving the local bioavailability and therapeutic efficacy of khellin in preclinical models of arthritis, suggesting a potential strategy for this compound as well. [18]Furthermore, medicinal chemistry efforts to optimize the structure of this compound derivatives could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, paving the way for new therapies in autoimmune disease, dermatology, and beyond.

References

- Vedaldi, D., Caffieri, S., Dall'Acqua, F., Andreassi, L., Bovalini, L., & Martelli, P. (1988). Khellin, a naturally occurring furochromone, used for the photochemotherapy of skin diseases: mechanism of action. Il Farmaco; edizione scientifica, 43(4), 333–346. [Link]

- Niaz, M. A., & Garcia, J. L. (1993). Relaxant actions of khellin on vascular smooth muscle. General Pharmacology, 24(6), 1437–1441. [Link]

- Alomar, A. (2017). Khellin in Vitiligo Treatment.

- Zerbinati, N., Iannacchero, R., Maccario, C., & Calligaro, A. (2017). Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study. Dermatology and Therapy, 8(1), 123–129. [Link]

- Zerbinati, N., Iannacchero, R., Maccario, C., & Calligaro, A. (2018). Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study. Dermatology and therapy, 8(1), 123–129. [Link]

- Zerbinati, N., Iannacchero, R., Maccario, C., & Calligaro, A. (2017). Successful Treatment of Refractory Vitiligo with a Combination of Khellin and 308-nm Excimer Lamp: An Open-Label, 1-Year Prospective Study. Dermatology and Therapy, 8(1), 123-129. [Link]

- Ortel, B., Tanew, A., & Hönigsmann, H. (1988). Treatment of vitiligo with khellin and ultraviolet A.

- Sharma, R., Williams, I. S., Gatchie, L., Sonawane, V. R., Chaudhuri, B., & Bharate, S. B. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. ACS omega, 3(8), 8553–8566. [Link]

- Sharma, R., Williams, I. S., Gatchie, L., Sonawane, V. R., Chaudhuri, B., & Bharate, S. B. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. ACS Omega, 3(8), 8553-8566. [Link]

- Sharma, R., Williams, I. S., Gatchie, L., Sonawane, V. R., Chaudhuri, B., & Bharate, S. B. (2018). Khellinoflavanone, a Semisynthetic Derivative of Khellin, Overcomes Benzo[a]pyrene Toxicity in Human Normal and Cancer Cells That Express CYP1A1. ACS Omega, 3(8), 8553-8566. [Link]

- Vanti, G., Di Cesare Mannelli, L., Micheli, L., Cinci, L., Grifoni, L., Bergonzi, M. C., Ghelardini, C., & Bilia, A. R. (2021). The Anti-Arthritic Efficacy of Khellin Loaded in Ascorbyl Decanoate Nanovesicles after an Intra-Articular Administration. Pharmaceutics, 13(8), 1249. [Link]

- Morlière, P., Hönigsmann, H., Averbeck, D., Dardalhon, M., Hüppe, G., Ortel, B., Santus, R., & Dubertret, L. (1988). Phototherapeutic, photobiologic, and photosensitizing properties of khellin.

- Gammill, R. B., Day, C. E., & Schurr, P. E. (1983). Khellin analogs. 1. General topological requirements for lipid-altering activity in furochromones. Journal of Medicinal Chemistry, 26(11), 1672-1674. [Link]

- Stoll, R., Hevers, W., Wunn, A., Köhler, M., SchPATTERN, H., & Grissmer, S. (2004). This compound derivatives as blockers of the voltage-gated potassium channel Kv1.3: synthesis and immunosuppressive activity. Journal of medicinal chemistry, 47(9), 2326–2336. [Link]

- Kim, M. J., Lee, J. H., Kim, J. H., & Kim, Y. J. (2021). Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil. Plants (Basel, Switzerland), 10(11), 2397. [Link]

- Chen, C. C., Chen, J. J., & Chow, M. P. (2013). Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera. International journal of molecular sciences, 14(3), 6078–6090. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68086, this compound. PubChem.

- S. S, N. R., & S. S. (2014). Carvone On Ca2+ Channel, Histamine and Acetylcholine-Muscarinic. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1014-1020. [Link]

- ResearchGate. (n.d.). Physiological mechanism of smooth muscle relaxation. [Image].

- Wikipedia. (n.d.). Calcium channel blocker.

- Mayo Clinic. (n.d.). Calcium channel blockers.

- Mizusawa, H., Hedlund, P., & Andersson, K. E. (2002). Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1. The Journal of urology, 167(6), 2664–2670. [Link]